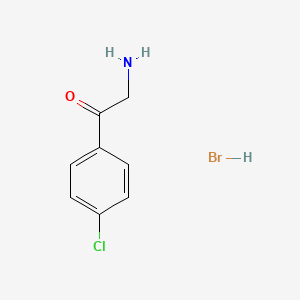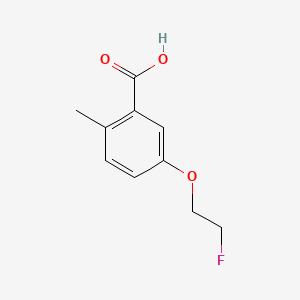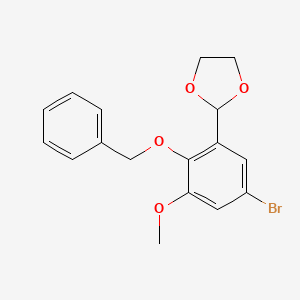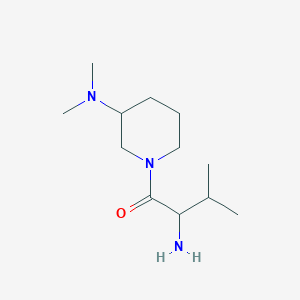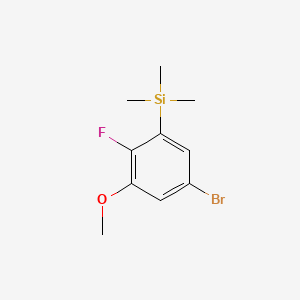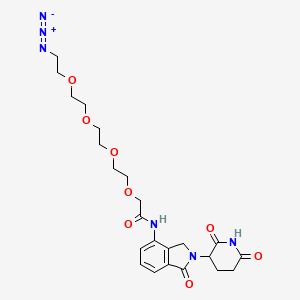
5-Chloro-6-ethoxy-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-ethoxy-2-naphthoic acid is an organic compound with the molecular formula C13H11ClO3 and a molecular weight of 250.68 g/mol . This compound is characterized by the presence of a chloro group at the 5th position, an ethoxy group at the 6th position, and a carboxylic acid group at the 2nd position on a naphthalene ring. It is used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethoxy-2-naphthoic acid typically involves the chlorination and subsequent ethoxylation of 2-naphthoic acid. The process can be summarized as follows:
Chlorination: 2-Naphthoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the 5th position.
Ethoxylation: The chlorinated intermediate is then reacted with an ethoxylating agent, such as sodium ethoxide (NaOEt) or ethyl iodide (C2H5I), to introduce the ethoxy group at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-ethoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-6-ethoxy-2-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-ethoxy-2-naphthoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and ethoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-naphthoic acid: Lacks the ethoxy group at the 6th position.
6-Ethoxy-2-naphthoic acid: Lacks the chloro group at the 5th position.
2-Naphthoic acid: Lacks both the chloro and ethoxy groups.
Uniqueness
5-Chloro-6-ethoxy-2-naphthoic acid is unique due to the presence of both chloro and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H11ClO3 |
|---|---|
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
5-chloro-6-ethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H11ClO3/c1-2-17-11-6-4-8-7-9(13(15)16)3-5-10(8)12(11)14/h3-7H,2H2,1H3,(H,15,16) |
Clave InChI |
VVMRSAYGFZOBBT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)
![[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)
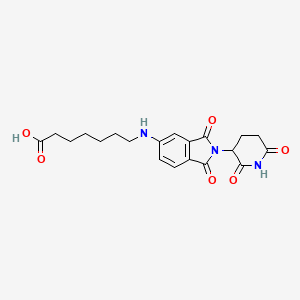
![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)
